2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, with a dimethylamino group and an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with 2-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: React with dimethylamine under suitable conditions to form an imine intermediate.
Reduction: Reduce the imine intermediate to form the corresponding amine.
Carboxylation: Introduce the acetic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the trifluoromethyl group or the carboxylic acid moiety.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Materials Science: May be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The trifluoromethyl group often enhances the compound’s ability to interact with biological targets due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid: Lacks the trifluoromethyl group.
2-(Trifluoromethyl)phenylacetic acid: Lacks the dimethylamino group.
2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid: Has the trifluoromethyl group in a different position.
Uniqueness
The presence of both the dimethylamino group and the trifluoromethyl group in 2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid makes it unique, potentially offering a combination of properties not found in other similar compounds.
Properties
Molecular Formula |
C11H12F3NO2 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12F3NO2/c1-15(2)9(10(16)17)7-5-3-4-6-8(7)11(12,13)14/h3-6,9H,1-2H3,(H,16,17) |
InChI Key |
WUMZFHZYIKKVEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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